molecular formula C14H16N2O5 B4432249 5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide CAS No. 646530-38-3

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4432249
CAS No.: 646530-38-3
M. Wt: 292.29 g/mol
InChI Key: MBPWFNIMUDRPIX-UHFFFAOYSA-N
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Description

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with 5-methylisoxazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in inhibiting lipooxygenase and cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique isoxazole ring structure, which imparts distinct biological activities compared to its analogs. Its specific substitution pattern enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-8-5-10(16-21-8)14(17)15-9-6-11(18-2)13(20-4)12(7-9)19-3/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPWFNIMUDRPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390513
Record name ST50676601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646530-38-3
Record name ST50676601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide
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5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
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5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide

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